![molecular formula C20H23N5O B360098 2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol CAS No. 796887-98-4](/img/structure/B360098.png)
2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol” is a chemical compound with the molecular formula C18H21N7O and a molecular weight of 351.4056 . It is a derivative of quinazoline, a class of organic compounds that have shown diverse biological effects .
Synthesis Analysis
The synthesis of this compound involves the condensation of benzimidazole nuclei with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids . The yield of the synthesis process was reported to be 57% .Molecular Structure Analysis
The compound has a complex molecular structure that includes a quinazoline ring attached to a phenylpiperazine group and an aminoethanol group . The InChI code for this compound is 1S/C20H23N5O/c26-15-10-21-19-17-8-4-5-9-18 (17)22-20 (23-19)25-13-11-24 (12-14-25)16-6-2-1-3-7-16/h1-9,26H,10-15H2, (H,21,22,23) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its melting point is reported to be between 162-165 °C . The IR ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .科学的研究の応用
Alzheimer’s Disease Treatment
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which are structurally similar to “2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol”, were designed and synthesized for the treatment of Alzheimer’s disease (AD) .
Acetylcholinesterase Inhibitors: These compounds were evaluated as acetylcholinesterase inhibitors (AChEIs). Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibiting this enzyme can increase the level of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease .
Among the synthesized compounds, compound 6g exhibited the most potent inhibitory activity against AChE with an IC50 of 0.90 µM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with an IC50 of 7.53 µM. This indicates that compound 6g is a selective AChE inhibitor .
Molecular Docking Studies: Molecular docking studies confirmed that compound 6g is a selective AChE inhibitor . This means that it preferentially binds to and inhibits AChE over BuChE, making it potentially more effective and specific in treating Alzheimer’s disease.
Kinetic Study: A kinetic study was conducted to analyze the mechanism of inhibition of compound 6g against AChE. The result indicated that compound 6g is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This suggests that it can bind to both the active site and an allosteric site on the enzyme, providing multiple modes of action.
All the above showed that compound 6g could be considered as a lead compound for the development of AD drugs .
将来の方向性
While the compound has been synthesized and its physical and chemical properties have been analyzed, there is still much to learn about its potential applications. Future research could explore its biological effects in more detail, particularly its impact on the central nervous system . Additionally, its potential as a therapeutic agent in various diseases could be investigated .
作用機序
Target of Action
The primary targets of the compound “2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol” are yet to be identified . It is known that quinazoline derivatives, which this compound is a part of, have a wide range of biopharmaceutical activities .
Mode of Action
It is known that quinazoline derivatives interact with various biological targets, leading to a wide range of therapeutic activities .
Biochemical Pathways
Quinazoline derivatives are known to interact with a variety of biochemical pathways, leading to their wide range of therapeutic activities .
Pharmacokinetics
These properties greatly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Quinazoline derivatives are known to have a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, antimalarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
特性
IUPAC Name |
2-[[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-15-10-21-19-17-8-4-5-9-18(17)22-20(23-19)25-13-11-24(12-14-25)16-6-2-1-3-7-16/h1-9,26H,10-15H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYROURTPDUTCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B360016.png)
![6-Amino-1-methyl-3-propyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B360064.png)
![3-amino-N-cyclopropyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B360066.png)
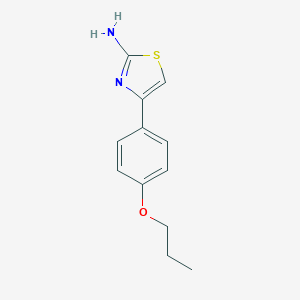
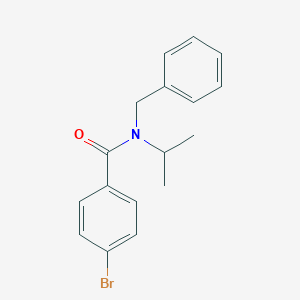
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide](/img/structure/B360111.png)
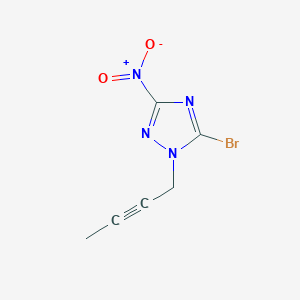
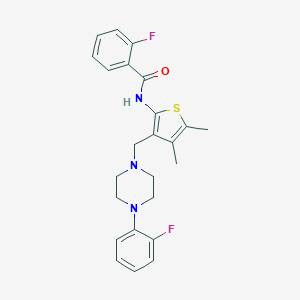
![N-[4,5-dimethyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B360121.png)
![5-Chloro-anthra[1,9-cd]isoxazol-6-one](/img/structure/B360123.png)
![methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine](/img/structure/B360124.png)
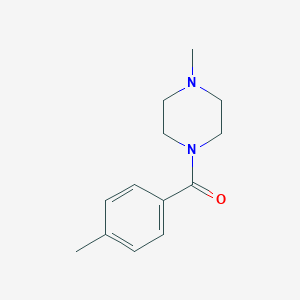
![5-[(biphenyl-4-yloxy)methyl]-1-(4-chlorophenyl)-1H-tetrazole](/img/structure/B360134.png)
![4-Chlorophenyl 3-amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B360137.png)